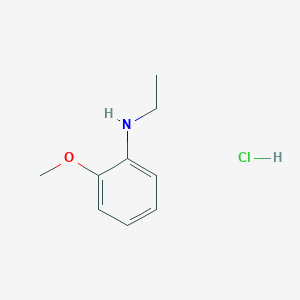

N-Ethyl-2-methoxyaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethyl-2-methoxyaniline hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the behavior of similar compounds. For instance, the antiemetic drug mentioned in paper shares a methoxybenzamide moiety, which could imply similar solubility or reactivity characteristics. The synthesis of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide , and the study of substituted polyanilines , provide a context for understanding the chemical behavior of N-alkyl aniline derivatives.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve high yields. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps, with yields ranging from 88% to 97.3%. Similarly, the synthesis of 2-methoxy-5-acetamino-N,N-diethylaniline and ethyl 2-(N-methoxy) imino-2-phenylacetate involves the use of specific reagents and catalysts to guide the reaction towards the desired product. These methods could potentially be adapted for the synthesis of N-Ethyl-2-methoxyaniline hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Ethyl-2-methoxyaniline hydrochloride can be elucidated using spectroscopic techniques such as IR, MS, 1HNMR, and 13CNMR . These techniques allow for the identification of functional groups, the position of substituents, and the overall molecular architecture. The characteristic peaks in the spectra provide definitive evidence for the presence of specific structural features.

Chemical Reactions Analysis

The chemical reactions of N-alkyl aniline derivatives can be complex, as seen in the synthesis of various compounds . The reactivity of these compounds is influenced by the substituents on the aniline ring and the presence of electron-donating or withdrawing groups. For example, the methoxy group is an electron-donating group that can influence the reactivity of the aniline nitrogen and the aromatic ring towards electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethyl-2-methoxyaniline hydrochloride can be inferred from related compounds. The density and refractive index of solutions containing similar compounds can be measured to determine molar refractivity and polarizability . These properties are important for understanding the interaction of the compound with light and its behavior in different media. The photoelectrochemical and spectroscopic properties of substituted polyanilines also provide insights into the electronic properties of aniline derivatives, which can be relevant for applications in materials science.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity :

- A study by Zhi et al. (2005) details the synthesis of various compounds, including 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are synthesized using 2-methoxy-6-amino-4-pyrimidone and N-ethyl-2-methoxyaniline hydrochloride. These compounds exhibited potent inhibitory activity against bacterial DNA polymerase and showed significant antibacterial activity against Gram-positive organisms.

Metabolism in Human and Rat Liver Microsomes :

- Research by Coleman et al. (2000) explores the metabolism of various herbicides, revealing insights into the biochemical interactions and transformations involving compounds related to N-Ethyl-2-methoxyaniline hydrochloride.

Synthesis of Kinase Inhibitors :

- A 2022 study by Johnson et al. discusses the synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a molecule used in preparing various compounds with biological activities, including kinase inhibitors. This demonstrates the utility of related compounds in synthesizing medically significant molecules.

Molar Refraction and Polarizability Studies :

- Sawale et al. (2016) conducted a study on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focusing on its molar refraction and polarizability, indicating the importance of such compounds in understanding molecular properties relevant to pharmaceuticals.

Photoelectrochemistry and Spectroscopy :

- The study by Kilmartin and Wright (1999) investigates the properties of substituted polyanilines, including poly(o-methoxyaniline), using photoelectrochemical and spectroscopic techniques. This research highlights the significance of such compounds in materials science, particularly in understanding the properties of conducting polymers.

Propriétés

IUPAC Name |

N-ethyl-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-3-10-8-6-4-5-7-9(8)11-2;/h4-7,10H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJFEKXHUYCQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-2-methoxyaniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.